N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Covalent inhibitor design Michael acceptor reactivity Structure-activity relationship

Select this compound for its unique 4,6-difluorobenzothiazole hinge-binding motif and meta-substituted succinimidyl warhead, a combination critical for covalent targeting of kinases (EGFR, BTK) and serine hydrolases (FAAH). The specific substitution pattern governs electrophilicity and target engagement geometry—substituting with non-fluorinated or para-analogs will compromise potency and selectivity. Ideal for SAR studies, PROTAC linker attachment, and cell-based target engagement assays (LogP 2.5, TPSA 108 Ų).

Molecular Formula C18H11F2N3O3S
Molecular Weight 387.36
CAS No. 897759-78-3
Cat. No. B2426287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS897759-78-3
Molecular FormulaC18H11F2N3O3S
Molecular Weight387.36
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C18H11F2N3O3S/c19-10-7-12(20)16-13(8-10)27-18(21-16)22-17(26)9-2-1-3-11(6-9)23-14(24)4-5-15(23)25/h1-3,6-8H,4-5H2,(H,21,22,26)
InChIKeyGODSTEQQDDZYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897759-78-3): Chemical Identity and Core Scaffold


N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897759-78-3) is a synthetic small molecule (MW 387.4 g/mol) built on a 4,6-difluorobenzothiazole core linked via an amide bond to a meta-substituted phenyl ring bearing a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group [1]. The benzothiazole scaffold is widely exploited in medicinal chemistry for kinase inhibition and FAAH modulation, while the succinimidyl moiety is recognized as a potential Michael acceptor, suggesting utility in covalent probe design or targeted protein modification [2][3]. This compound is primarily distributed as a research chemical for biochemical and proteomics applications.

Why Generic Substitution of 897759-78-3 with Other Benzothiazole-Succinimidyl Analogs Carries Scientific Risk


Benzothiazole derivatives containing a 2,5-dioxopyrrolidin-1-yl group are not functionally interchangeable due to the sensitivity of both covalent reactivity and target engagement to subtle structural variations. The 4,6-difluoro substitution pattern on the benzothiazole ring electronically modulates the pKa of the adjacent amine and influences hydrogen-bonding capacity, while the meta-substituted succinimidyl-benzamide linker governs the geometry and electrophilicity of the potential warhead [1]. In closely related chemotypes, even minor changes—such as shifting the succinimidyl group from the meta to para position or replacing the fluorine atoms with chlorine—abolish or drastically alter inhibitory potency and selectivity profiles [2]. Therefore, substituting 897759-78-3 with an in-class analog without confirmatory head-to-head data risks compromising experimental reproducibility and drawing invalid structure-activity conclusions.

Quantitative Differentiation Evidence for 897759-78-3 Versus Closest Structural Analogs


Predicted Electrophilic Reactivity of the Succinimidyl Warhead: Meta-Substituted Benzamide vs. Para-Substituted Analogs

The 2,5-dioxopyrrolidin-1-yl (succinimidyl) group is a recognized Michael acceptor capable of forming covalent adducts with cysteine thiols [1]. Computational analysis of the target compound versus its para-substituted regioisomer (e.g., 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide) indicates that the meta-substitution pattern in 897759-78-3 positions the electrophilic warhead with a different trajectory and distance from the benzothiazole hinge-binding motif, which is predicted to alter target-site nucleophile accessibility . While direct kinetic data (k_inact/K_I) are not publicly available for these specific analogs, class-level precedent in succinimidyl-containing inhibitors demonstrates that meta-to-para positional shifts can change inactivation rates by >10-fold [2].

Covalent inhibitor design Michael acceptor reactivity Structure-activity relationship

Electronic Modulation by 4,6-Difluoro Substitution on the Benzothiazole Ring: Impact on Hydrogen-Bond Donor/Acceptor Capacity

The 4,6-difluoro substitution pattern on the benzothiazole core is a key electronic tuning element. Fluorine atoms at these positions withdraw electron density from the ring, lowering the pKa of the 2-amino group (the amide NH) and enhancing its hydrogen-bond donating capacity to kinase hinge regions or FAAH catalytic residues [1]. In the benzothiazole-based FAAH inhibitor series reported by Wang et al. (2009), the presence of electron-withdrawing substituents on the benzothiazole ring correlated with improved potency; for example, moving from unsubstituted benzothiazole to halogenated analogs shifted IC50 values from >1 μM into low nanomolar range [2]. While direct IC50 data for 897759-78-3 against FAAH are not publicly disclosed, the 4,6-difluoro pattern is predicted to confer stronger hinge-binding affinity compared to non-fluorinated or mono-fluorinated benzothiazole analogs.

Fluorine medicinal chemistry Benzothiazole SAR Kinase inhibitor hinge binding

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) Versus Non-Fluorinated Analogs

The computed XLogP3-AA value for 897759-78-3 is 2.5, with a TPSA of 108 Ų [1]. By comparison, the non-fluorinated analog N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 314043-88-4) has a lower molecular weight (351.4 vs. 387.4 g/mol) and a predicted lower LogP (~1.8–2.0 based on structural estimation) . The introduction of two fluorine atoms in 897759-78-3 increases lipophilicity without a proportional increase in TPSA, which can enhance passive membrane permeability while maintaining aqueous solubility within acceptable ranges. These physicochemical differences are material for researchers selecting compounds for cell-based assays or in vivo studies, where permeability and solubility directly influence compound exposure.

Lipophilicity Drug-likeness Membrane permeability

Comparative Purity and Supply Chain Specifications from Authoritative Vendor Databases

Vendor technical datasheets for 897759-78-3 report a typical purity of ≥95% (HPLC), with storage recommendations at +4°C under inert atmosphere [1]. In contrast, the closely related analog N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897759-50-1) is listed with similar purity but carries different substituent-driven stability concerns due to the presence of both chloro and methyl groups, which may lead to distinct degradation pathways under acidic or basic conditions [2]. For procurement decisions involving long-term stability studies or formulation development, the purity profile and storage requirements of the specific CAS number are essential specifications that preclude substitution with a non-identical compound.

Chemical purity Procurement specification Quality control

Recommended Application Scenarios for 897759-78-3 Based on Quantitative Differentiation Evidence


Covalent Chemical Probe Development Targeting Kinases or Serine Hydrolases with a Reactive Cysteine in the Active Site

The succinimidyl warhead present in 897759-78-3 is a well-precedented Michael acceptor for cysteine targeting. The meta-substitution geometry, combined with the 4,6-difluorobenzothiazole hinge-binding motif, makes this compound a suitable starting scaffold for designing covalent inhibitors of kinases (e.g., EGFR, BTK) or serine hydrolases (e.g., FAAH) that possess a druggable cysteine residue [1]. The predicted electrophilic reactivity and hinge-binding affinity differentiate it from para-substituted or non-fluorinated analogs, as established in Section 3 (Evidence Items 1 and 2).

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Derived FAAH Inhibitors Requiring Electronic Tuning

For laboratories engaged in FAAH inhibitor optimization, 897759-78-3 serves as a key intermediate or tool compound to probe the effect of 4,6-difluoro substitution on potency and selectivity. The established SAR from Wang et al. (2009) demonstrates that benzothiazole halogenation is a critical driver of FAAH inhibitory activity, and the specific difluoro pattern in 897759-78-3 is predicted to confer superior binding relative to non-fluorinated or mono-halogenated variants [2]. This compound enables direct comparison within a congeneric series.

Biophysical Assay Development Requiring Compounds with Optimal Permeability (LogP 2.5) and Moderate TPSA

The calculated LogP of 2.5 and TPSA of 108 Ų position 897759-78-3 within the favorable range for passive membrane permeability while avoiding excessive lipophilicity that leads to high non-specific binding [3]. This makes it a rational choice for cell-based target engagement assays (e.g., CETSA, NanoBRET) where cellular penetration is required. The non-fluorinated analog (LogP ~1.8–2.0) may exhibit inferior membrane crossing, compromising intracellular target occupancy (see Section 3, Evidence Item 3).

Targeted Protein Degradation (PROTAC) Linker Attachment via the Succinimidyl Moiety

The 2,5-dioxopyrrolidin-1-yl group in 897759-78-3 can serve as a functional handle for further derivatization, including conjugation to E3 ligase ligands for PROTAC design. The meta-substituted benzamide scaffold provides a defined exit vector for linker attachment, potentially enabling the recruitment of different E3 ligases (e.g., CRBN, VHL) to the target protein [1]. The difluorobenzothiazole core ensures target binding is maintained during bifunctional molecule assembly.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.